molecular formula C7H8Br2 B6317104 7,7-Dibromodispiro[2.0.2.1(3)]heptane CAS No. 50874-21-0

7,7-Dibromodispiro[2.0.2.1(3)]heptane

Cat. No.: B6317104
CAS No.: 50874-21-0
M. Wt: 251.95 g/mol
InChI Key: ZPVWBNKTZAZWFU-UHFFFAOYSA-N
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Description

7,7-Dibromodispiro[2.0.2.1(3)]heptane is a unique organic compound characterized by its distinctive dispiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromodispiro[2.0.2.1(3)]heptane typically involves the bromination of dispiro[2.0.2.1]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dibromodispiro[2.0.2.1(3)]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dispiro[2.0.2.1]heptane derivatives, reduced forms of the compound, and oxidized brominated derivatives .

Scientific Research Applications

7,7-Dibromodispiro[2.0.2.1(3)]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dibromodispiro[2.0.2.1(3)]heptane involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .

Comparison with Similar Compounds

  • 7,7-Dichlorodispiro[2.0.2.1(3)]heptane
  • 7,7-Difluorodispiro[2.0.2.1(3)]heptane
  • 7,7-Diiododispiro[2.0.2.1(3)]heptane

Comparison: Compared to its halogenated analogs, 7,7-Dibromodispiro[2.0.2.1(3)]heptane is unique due to the specific reactivity of the bromine atoms. Bromine is less reactive than chlorine but more reactive than iodine, making this compound an intermediate in terms of reactivity. This balance allows for selective reactions that are not possible with other halogenated derivatives .

Properties

IUPAC Name

7,7-dibromodispiro[2.0.24.13]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2/c8-7(9)5(1-2-5)6(7)3-4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVWBNKTZAZWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3(C2(Br)Br)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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